molecular formula C11H12BrFO3 B14026985 Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate

Cat. No.: B14026985
M. Wt: 291.11 g/mol
InChI Key: OMIYAKXJTBWBCC-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate is an organic compound with the chemical formula C11H12BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and isopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 6-bromo-2-fluoro-3-hydroxybenzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include distillation and crystallization to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-fluoro-3-hydroxybenzoate
  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
  • 6-Bromo-2-fluoro-3-methoxybenzoic acid

Uniqueness

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

methyl 6-bromo-2-fluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12BrFO3/c1-6(2)16-8-5-4-7(12)9(10(8)13)11(14)15-3/h4-6H,1-3H3

InChI Key

OMIYAKXJTBWBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)C(=O)OC)F

Origin of Product

United States

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